molecular formula C24H30F2O5S B015939 Fluticasone Propionate Intermediate CAS No. 80474-45-9

Fluticasone Propionate Intermediate

Cat. No.: B015939
CAS No.: 80474-45-9
M. Wt: 468.6 g/mol
InChI Key: QGESYFOFLPJDJW-JKZCDXJBSA-N
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Description

The compound (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid is a synthetic corticosteroid. It is structurally related to fluticasone, a widely used anti-inflammatory agent. This compound exhibits potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.

Mechanism of Action

Target of Action

Fluticasone Propionate, also known as YXC5X4NLK5, is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in the regulation of inflammation in the body .

Mode of Action

Fluticasone Propionate works by activating glucocorticoid receptors and inhibiting lung eosinophilia . This interaction with its targets results in the suppression of various cell types and mediators of inflammation . The exact mechanism through which it affects these cells and mediators is still unknown .

Biochemical Pathways

The activation of glucocorticoid receptors by Fluticasone Propionate leads to the suppression of inflammatory-related gene expression . This action affects the biochemical pathways involved in the production of interleukins, cellular and protein extravasation, arachidonic acid generation from phospholipids, and the release of proteases and other enzymes from various cell types .

Pharmacokinetics

Fluticasone Propionate is rapidly cleared by metabolism, with a total blood clearance equivalent to hepatic blood flow . The drug undergoes complete first-pass metabolism in the liver to the inactive 17β-carboxylic acid derivative . This rapid clearance to an inactive metabolite is the basis for the observed lack of effects on the hypothalamo-pituitary-adrenal axis . The systemic bioavailability of Fluticasone Propionate is approximately 10-30% .

Result of Action

The activation of glucocorticoid receptors by Fluticasone Propionate and the subsequent suppression of inflammatory-related gene expression result in a reduction of inflammation in the body . This leads to relief from symptoms of conditions such as asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis .

Action Environment

The action, efficacy, and stability of Fluticasone Propionate can be influenced by various environmental factors. For instance, the bioavailability and systemic effects of the drug can be affected by the route of administration .

Biochemical Analysis

Biochemical Properties

Fluticasone Propionate Intermediate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that the formation of its metabolite M1 is catalyzed primarily by CYP3A enzymes . The interactions between this compound and these enzymes are crucial for its bioavailability and therapeutic effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is complex and depends on the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to changes in cellular function and response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its pharmacokinetics and pharmacodynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are essential for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues . The mechanisms of this transport and distribution, including any transporters or binding proteins that it interacts with, are important for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles, influencing its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical transformations including fluorination, hydroxylation, and esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the reaction progress and product quality. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential use in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the formulation of pharmaceutical products and as a starting material for the synthesis of other corticosteroids.

Comparison with Similar Compounds

Similar Compounds

    Fluticasone: A closely related corticosteroid with similar anti-inflammatory properties.

    Beclomethasone: Another corticosteroid used in the treatment of asthma and allergic rhinitis.

    Budesonide: A corticosteroid with potent anti-inflammatory effects used in the treatment of inflammatory bowel disease.

Uniqueness

The compound (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic properties. These modifications result in a compound with increased potency and reduced side effects compared to other corticosteroids.

Properties

CAS No.

80474-45-9

Molecular Formula

C24H30F2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

(8S,10S,11S,13S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid

InChI

InChI=1S/C24H30F2O5S/c1-5-19(29)31-24(20(30)32)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,32)/t12?,14?,15-,17?,18-,21-,22-,23?,24?/m0/s1

InChI Key

QGESYFOFLPJDJW-JKZCDXJBSA-N

Isomeric SMILES

CCC(=O)OC1(C(CC2[C@@]1(C[C@@H](C3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)S

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)S

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)S

Pictograms

Irritant

Synonyms

(6α,11ß,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androsta-1,4-diene-17-carbothioic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fluticasone Propionate Intermediate
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Fluticasone Propionate Intermediate
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Fluticasone Propionate Intermediate
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Fluticasone Propionate Intermediate
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Fluticasone Propionate Intermediate

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